molecular formula C18H15ClN2O4 B1223144 2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester

2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester

Cat. No. B1223144
M. Wt: 358.8 g/mol
InChI Key: COHLULXQBOSZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester is a member of benzofurans.

Scientific Research Applications

Synthesis Techniques

  • Synthesis of Derivatives

    Various methods have been developed for synthesizing derivatives of similar compounds, like the synthesis of 4‐amino‐5‐chloro‐N[2‐(diethylamino)ethyl]‐2‐ [(butan‐2‐on‐3‐yl)oxy]‐[carbonyl‐14C]benzamide hydrochloride from 4-Amino-2-hydroxy-[carbonyl-14C]benzoic acid using a 7-step sequence, which could provide insights into the synthesis of the targeted compound (Standridge & Swigor, 1991).

  • Novel Synthesis Processes

    New synthesis processes for related compounds, such as the synthesis of 2-[amino acid ester/bis-(2-chloroethyl)amino]-6-methyl-4//-l,3,2-dioxaphos-phorino(5,4b)pyridine 2-sulfides from 3-hydroxy-6-methyl pyridine methanol, could offer strategies for synthesizing the compound (Reddy, Kiran, & Reddy, 2004).

Potential Applications

  • Antimicrobial Properties

    Research on pyridine, pyrimidinone, and oxazinone derivatives synthesized from similar starting materials as antimicrobial agents suggests potential antimicrobial applications for the compound (Hossan et al., 2012).

  • Insecticidal Activity

    The synthesis of 1,3,4-oxadiazoles derived from related compounds like 2-chloropyridine-5-acetic acid and their insecticidal activity indicate possible insecticidal uses (Holla et al., 2004).

  • Luminescent Properties

    Studies on substituted [(5-methyl-2-pyridine-2'-yl-1,3-thiazole-4-yl)oxy]acetic acid and its methyl ester, which are structurally similar, show high luminescence, suggesting potential applications in metal sensing and laser dyes (Grummt et al., 2007).

properties

Product Name

2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester

Molecular Formula

C18H15ClN2O4

Molecular Weight

358.8 g/mol

IUPAC Name

[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 2-(6-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C18H15ClN2O4/c1-11-2-4-14-12(9-24-15(14)6-11)7-18(23)25-10-17(22)21-16-5-3-13(19)8-20-16/h2-6,8-9H,7,10H2,1H3,(H,20,21,22)

InChI Key

COHLULXQBOSZOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CO2)CC(=O)OCC(=O)NC3=NC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester
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2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester
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2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester
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2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester
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2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester
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2-(6-Methyl-3-benzofuranyl)acetic acid [2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl] ester

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